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Compound of Interest

Compound Name: SR-4835

Cat. No.: B15580120 Get Quote

For researchers, scientists, and drug development professionals, this guide provides an

objective comparison of the efficacy of SR-4835, a selective CDK12/13 inhibitor, against pan-

CDK inhibitors. This analysis is supported by experimental data to inform preclinical research

and drug development decisions.

SR-4835 has emerged as a highly selective dual inhibitor of Cyclin-Dependent Kinase 12

(CDK12) and Cyclin-Dependent Kinase 13 (CDK13).[1] In contrast to pan-CDK inhibitors that

target a broad range of CDKs, SR-4835's focused mechanism of action presents a potentially

more targeted therapeutic strategy with a distinct biological impact. Pan-CDK inhibitors, such

as flavopiridol and dinaciclib, exert their effects by inhibiting multiple CDKs involved in cell cycle

progression and transcription, leading to cell cycle arrest.

Mechanism of Action: A Tale of Two Strategies
SR-4835's primary mechanism involves the ATP-competitive inhibition of CDK12 and CDK13.

[2] This selective inhibition leads to the suppression of DNA Damage Response (DDR)

proteins, creating a "BRCAness" phenotype in cancer cells and synergizing with DNA-

damaging agents and PARP inhibitors.[3] A unique characteristic of SR-4835 is its function as a

"molecular glue," promoting the degradation of cyclin K via the CUL4-RBX1-DDB1 E3 ligase

complex, further disrupting CDK12/13 activity.[4][5][6][7]

Pan-CDK inhibitors, on the other hand, induce a broader shutdown of cell cycle and

transcriptional machinery. By inhibiting CDKs such as CDK1, CDK2, CDK4, CDK6, and CDK9,
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these agents can induce cell cycle arrest at multiple checkpoints (G1, S, and G2/M phases)

and globally suppress transcription.
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SR-4835's dual mechanism of action.

Pan-CDK Inhibitor Signaling Pathway
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Broad mechanism of pan-CDK inhibitors.

Quantitative Data Presentation
In Vitro Kinase Inhibitory Activity
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Inhibitor Target IC50 (nM)

SR-4835 CDK12 99

Dinaciclib CDK12 30.3

Flavopiridol CDK12 285

Note: Data is compiled from a single study for direct comparison. Lower IC50 values indicate

greater potency.

Cellular Proliferation (IC50 values)
Inhibitor Cell Line Cancer Type IC50 (nM)

SR-4835 A375 Melanoma 58

Colo829 Melanoma 80.7

WM164 Melanoma 160.5

Dinaciclib MDA-MB-231
Triple-Negative Breast

Cancer
~11

MDA-MB-468
Triple-Negative Breast

Cancer
~11

Flavopiridol MCF-7 Breast Cancer (ER+) ~500-1000

MDA-MB-231
Triple-Negative Breast

Cancer
~200-700

Note: Data is compiled from multiple studies. Direct comparison of IC50 values across different

studies should be interpreted with caution due to variations in experimental conditions.

Experimental Protocols
In Vitro Kinase Assay (Representative Protocol)
Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound against

a specific CDK.
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Materials:

Recombinant CDK/cyclin complex (e.g., CDK12/CycK)

Kinase substrate (e.g., His-c-Myc)

[γ-³²P]ATP

Test compounds (SR-4835, pan-CDK inhibitors)

Kinase reaction buffer

96-well plates

Scintillation counter

Procedure:

Prepare serial dilutions of the test compounds in DMSO.

In a 96-well plate, add the kinase, kinase reaction buffer, and the test compound at various

concentrations.

Initiate the kinase reaction by adding a mixture of the substrate and [γ-³²P]ATP.

Incubate the plate at 30°C for a specified time (e.g., 20 minutes).

Stop the reaction by adding a stop solution (e.g., phosphoric acid).

Transfer the reaction mixture to a filter plate to capture the phosphorylated substrate.

Wash the filter plate to remove unincorporated [γ-³²P]ATP.

Measure the radioactivity of the phosphorylated substrate using a scintillation counter.

Calculate the percentage of kinase inhibition for each compound concentration relative to the

DMSO control.

Determine the IC50 value by fitting the data to a dose-response curve.
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In Vitro Kinase Assay Workflow
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Workflow for a typical in vitro kinase assay.

Cell Viability Assay (Clonogenic Assay - Representative
Protocol)
Objective: To assess the long-term effect of a compound on the ability of single cells to form

colonies.

Materials:

Cancer cell line (e.g., MDA-MB-231)

Complete cell culture medium

Test compounds

6-well plates

Crystal violet staining solution

Procedure:

Seed a low density of cells (e.g., 500 cells/well) in 6-well plates and allow them to adhere

overnight.

Treat the cells with various concentrations of the test compound or vehicle control (DMSO).

Incubate the plates for a specified period (e.g., 72 hours).

Remove the drug-containing medium and replace it with fresh, drug-free medium.
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Allow the cells to grow for an additional 7-10 days, changing the medium every 2-3 days,

until visible colonies are formed.

Wash the wells with PBS, fix the colonies with methanol, and stain with crystal violet solution.

Wash the plates with water and allow them to air dry.

Count the number of colonies (typically >50 cells) in each well.

Calculate the surviving fraction for each treatment condition relative to the vehicle control.

Apoptosis Assay (Annexin V/Propidium Iodide Staining -
Representative Protocol)
Objective: To quantify the percentage of apoptotic and necrotic cells following compound

treatment.

Materials:

Cancer cell line

Test compounds

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI),

and binding buffer)

Flow cytometer

Procedure:

Seed cells in 6-well plates and treat with the test compounds for the desired time (e.g., 48

hours).

Harvest the cells (including both adherent and floating cells) and wash them with cold PBS.

Resuspend the cells in 1X binding buffer.
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Add Annexin V-FITC and PI to the cell suspension and incubate in the dark at room

temperature for 15 minutes.

Analyze the stained cells by flow cytometry within one hour.

Gate the cell populations to distinguish between viable (Annexin V-/PI-), early apoptotic

(Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+)

cells.

In Vivo Efficacy
While direct head-to-head in vivo comparative studies are limited, both SR-4835 and pan-CDK

inhibitors have demonstrated anti-tumor activity in xenograft models. SR-4835 has shown

potent in vivo activity in triple-negative breast cancer (TNBC) patient-derived xenograft (PDX)

models, where it augments the anti-cancer activity of DNA-damaging agents.[1][2] Dinaciclib

has also shown efficacy in various xenograft models, including those for TNBC.[8] Notably, in

one study investigating the sensitization of TNBC to olaparib, dinaciclib was effective in vivo,

whereas SR-4835 did not show an improvement in olaparib response in the tested models.

Patient-Derived Xenograft (PDX) Model (General
Protocol)
Objective: To evaluate the anti-tumor efficacy of a compound in a model that more closely

recapitulates the heterogeneity of human tumors.

Materials:

Immunocompromised mice (e.g., NOD/SCID)

Patient tumor tissue fragments

Test compounds formulated for in vivo administration

Calipers for tumor measurement

Procedure:
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Surgically implant a small fragment of a patient's tumor into the appropriate anatomical

location in immunocompromised mice (e.g., mammary fat pad for breast cancer).

Allow the tumor to establish and grow to a palpable size.

Randomize the mice into treatment groups (vehicle control, SR-4835, pan-CDK inhibitor).

Administer the treatments according to the specified dose and schedule.

Measure tumor volume using calipers at regular intervals.

Monitor the body weight and overall health of the mice as an indicator of toxicity.

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g.,

histology, biomarker analysis).

Conclusion
SR-4835 and pan-CDK inhibitors represent two distinct approaches to targeting the CDK family

in cancer. SR-4835 offers high selectivity for CDK12/13, leading to a specific mechanism of

action involving the suppression of the DNA damage response and a unique molecular glue

activity. This selectivity may translate to a more favorable therapeutic window compared to the

broad activity of pan-CDK inhibitors. However, potent pan-CDK inhibitors like dinaciclib may

exhibit greater potency against certain CDK family members and have shown efficacy in

various preclinical models.

The choice between a selective inhibitor like SR-4835 and a pan-CDK inhibitor will depend on

the specific cancer type, its underlying genetic and molecular characteristics, and the desired

therapeutic strategy (e.g., monotherapy vs. combination therapy). The experimental data and

protocols provided in this guide offer a framework for researchers to conduct their own

comparative evaluations and make informed decisions in the development of novel cancer

therapeutics.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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